molecular formula C17H24F2N2O2S B6097137 1-(2,3-difluorobenzyl)-4-[1-(methylsulfonyl)-3-pyrrolidinyl]piperidine

1-(2,3-difluorobenzyl)-4-[1-(methylsulfonyl)-3-pyrrolidinyl]piperidine

Cat. No. B6097137
M. Wt: 358.4 g/mol
InChI Key: XNQZGBDGCCZECQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-difluorobenzyl)-4-[1-(methylsulfonyl)-3-pyrrolidinyl]piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a piperidine derivative that has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2,3-difluorobenzyl)-4-[1-(methylsulfonyl)-3-pyrrolidinyl]piperidine is not fully understood, but it is believed to involve the modulation of various biological pathways. This compound has been shown to interact with a number of different targets, including G protein-coupled receptors, ion channels, and enzymes. By modulating the activity of these targets, this compound may be able to exert a variety of therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a number of biochemical and physiological effects. This compound has been shown to modulate the activity of various enzymes, including kinases and phosphatases, which are involved in a wide range of biological processes. Additionally, it has been shown to interact with ion channels, which are involved in the regulation of cellular signaling and excitability.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,3-difluorobenzyl)-4-[1-(methylsulfonyl)-3-pyrrolidinyl]piperidine in lab experiments is its potent activity against a wide range of biological targets. This compound has been shown to be effective at modulating the activity of enzymes, receptors, and ion channels, making it a valuable tool for investigating various biological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving 1-(2,3-difluorobenzyl)-4-[1-(methylsulfonyl)-3-pyrrolidinyl]piperidine. One area of interest is the development of novel therapeutics based on this compound. By further elucidating its mechanism of action and identifying its molecular targets, researchers may be able to design more effective and targeted therapies for a variety of diseases. Additionally, this compound may be useful in the development of new tools and techniques for investigating biological processes, such as the development of new imaging agents or biosensors.

Synthesis Methods

The synthesis of 1-(2,3-difluorobenzyl)-4-[1-(methylsulfonyl)-3-pyrrolidinyl]piperidine involves the reaction of piperidine with 1-(2,3-difluorobenzyl)-3-chloropropan-1-one, followed by the addition of methylsulfonyl chloride. The resulting compound is then purified through a series of chromatography and recrystallization steps to obtain the final product.

Scientific Research Applications

1-(2,3-difluorobenzyl)-4-[1-(methylsulfonyl)-3-pyrrolidinyl]piperidine has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit potent activity against a wide range of biological targets, including enzymes, receptors, and ion channels. As a result, it has been investigated for its potential use in the development of novel therapeutics for a variety of diseases, including cancer, neurological disorders, and infectious diseases.

properties

IUPAC Name

1-[(2,3-difluorophenyl)methyl]-4-(1-methylsulfonylpyrrolidin-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N2O2S/c1-24(22,23)21-10-7-14(12-21)13-5-8-20(9-6-13)11-15-3-2-4-16(18)17(15)19/h2-4,13-14H,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQZGBDGCCZECQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)C2CCN(CC2)CC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.